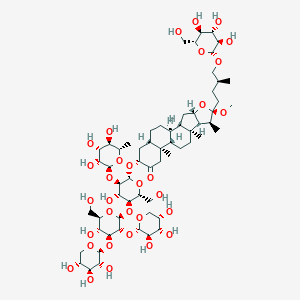
メチルアミノアセトアルデヒドジメチルアセタール
概要
説明
Methylaminoacetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-methylaminoethane, is an organic compound with the molecular formula C5H13NO2. It is a colorless to light yellow liquid with a molecular weight of 119.16 g/mol. This compound is primarily used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
科学的研究の応用
Methylaminoacetaldehyde dimethyl acetal has several scientific research applications:
作用機序
Target of Action
Methylaminoacetaldehyde dimethyl acetal, also known as 2,2-Dimethoxy-N-methylethanamine, is primarily used as a reactant in the synthesis of various pharmaceutical compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The compound acts as a reactant in various chemical reactions. For instance, it can be used to synthesize Aza[3.3.2] cyclazines by reacting with 5-methyloxazolo[3,2-a]pyridinium salts via synthesis of functionalized 5-aminoindolizines intermediates .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. In the case of synthesizing Aza[3.3.2] cyclazines, it participates in the formation of functionalized 5-aminoindolizines intermediates .
Result of Action
The molecular and cellular effects of Methylaminoacetaldehyde dimethyl acetal’s action are primarily seen in the products it helps synthesize. For example, in the synthesis of methimazole, an antithyroid drug, it contributes to the inhibition of thyroid peroxidase, thereby hindering the oxidation of iodide absorbed into the thyroid and the coupling of tyrosine, hindering the synthesis of thyroxine (T4) and triiodothyronine (T3) .
準備方法
Methylaminoacetaldehyde dimethyl acetal can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetaldehyde dimethyl acetal with a methylamine methanol solution. The reaction is typically carried out in an autoclave at elevated temperatures (130-135°C) and pressures (up to 1.2 MPa) for about six hours. After the reaction, the mixture is cooled, neutralized, and the product is isolated through vacuum distillation .
Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product. The use of dehydrating agents and catalysts can further optimize the reaction efficiency .
化学反応の分析
Methylaminoacetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethyl acetal group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include various substituted amines, aldehydes, and other functionalized organic compounds .
類似化合物との比較
Methylaminoacetaldehyde dimethyl acetal can be compared with similar compounds such as:
Aminoacetaldehyde dimethyl acetal: Similar in structure but lacks the methyl group on the nitrogen atom.
Dimethylaminoacetaldehyde diethyl acetal: Contains ethyl groups instead of methyl groups on the acetal moiety.
Chloroacetaldehyde dimethyl acetal: Contains a chlorine atom instead of a methylamino group.
The uniqueness of methylaminoacetaldehyde dimethyl acetal lies in its specific reactivity and applications in synthesizing biologically active compounds and its role as an intermediate in pharmaceutical synthesis .
特性
IUPAC Name |
2,2-dimethoxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6-4-5(7-2)8-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMIEJNVCICTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051620 | |
| Record name | 2,2-Dimethoxyethyl(methyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless clear liquid; [MSDSonline] | |
| Record name | 2,2-Dimethoxyethyl(methyl)amine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
4.5 [mmHg] | |
| Record name | 2,2-Dimethoxyethyl(methyl)amine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
122-07-6 | |
| Record name | (Methylamino)acetaldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethoxyethyl(methyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylaminoacetaldehyde dimethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2-dimethoxy-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethoxyethyl(methyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxyethylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHOXYETHYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V8Q54KHCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2-DIMETHOXYETHYL(METHYL)AMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction Methylaminoacetaldehyde dimethyl acetal is known for?
A1: Methylaminoacetaldehyde dimethyl acetal is frequently employed in condensation reactions. For example, it reacts with potassium thiocyanate in acidic conditions to produce 2-14C-Methimazole []. It can also react with resorcinol or methylresorcinol in an acidic medium, leading to the formation of 2,2-bis[(2,4-dihydroxyaryl)ethyl]methylamine hydrochlorides [].
Q2: How does Methylaminoacetaldehyde dimethyl acetal interact with calixarenes?
A2: Methylaminoacetaldehyde dimethyl acetal, along with formalin, reacts with calixarenes through Mannich reactions. This results in the formation of Mannich bases with the calixarene platform. Specifically, calix[4]resorcinols modified with acetal groups in the aminomethyl fragment, synthesized via this method, demonstrate a unique aggregation behavior. These modified calix[4]resorcinols form head-to-head supramolecular aggregates in chloroform at low concentrations [].
Q3: Are there any applications of Methylaminoacetaldehyde dimethyl acetal in material science?
A3: Yes, Methylaminoacetaldehyde dimethyl acetal can be used to modify polysaccharides like starch, gum, or cellulose. When reacted with these polysaccharides, it introduces acetal groups, resulting in polysaccharide esters. These modified polysaccharides have various applications such as coatings, adhesives, paper additives, and even in foodstuffs [].
Q4: What analytical techniques are commonly used to study Methylaminoacetaldehyde dimethyl acetal and its derivatives?
A4: Various analytical techniques are employed to characterize Methylaminoacetaldehyde dimethyl acetal and its reaction products. For instance, dielcometric titration was used to study the aggregation behavior of calix[4]resorcinols modified with acetal groups derived from Methylaminoacetaldehyde dimethyl acetal []. Additionally, radio purity analysis is crucial when working with radiolabeled derivatives like 2-14C-Methimazole, synthesized using Methylaminoacetaldehyde dimethyl acetal [].
Q5: Is there research exploring the structure-activity relationship of compounds derived from Methylaminoacetaldehyde dimethyl acetal?
A5: Yes, research has investigated the structure and properties of N-[2,2-bis(2,4-dihydroxyaryl)ethyl]-N-methylamines and their hydrohalides, which are synthesized using Methylaminoacetaldehyde dimethyl acetal []. While detailed structure-activity relationship studies are not explicitly described in the provided abstracts, this area of research highlights the interest in understanding how structural modifications to Methylaminoacetaldehyde dimethyl acetal derivatives influence their properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
![1-(ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-n,n-dimethyl-l-histidine methyl ester](/img/structure/B117202.png)










